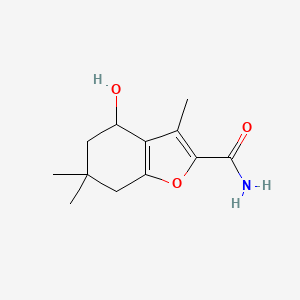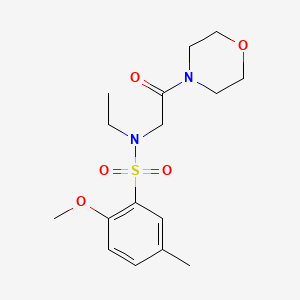
2-Methyl-5-morpholin-4-ylsulfonylbenzamide
Vue d'ensemble
Description
2-Methyl-5-morpholin-4-ylsulfonylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a methyl group and a morpholinylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-morpholin-4-ylsulfonylbenzamide typically involves multi-step organic reactions. One common method includes the sulfonylation of a benzamide derivative followed by the introduction of the morpholine group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield and minimize impurities. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups like halides or alkyl groups.
Applications De Recherche Scientifique
2-Methyl-5-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The morpholinylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Methyl-5-morpholin-4-ylsulfonylbenzamide include:
- 2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide
- 2-methyl-5-(4-morpholinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
IUPAC Name |
2-methyl-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-9-2-3-10(8-11(9)12(13)15)19(16,17)14-4-6-18-7-5-14/h2-3,8H,4-7H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSXUIJCYJACGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Chloro-4,5-dimethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4239141.png)
![1-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B4239144.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4239159.png)
![2-[4-(anilinomethyl)-2-chlorophenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4239162.png)
![3-(3-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4239169.png)
![3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a][1,3]benzimidazol-2-yl]propanoic acid](/img/structure/B4239172.png)
![1-[2-(2-methoxyphenoxy)ethyl]-1H-benzotriazole](/img/structure/B4239186.png)




![N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide](/img/structure/B4239203.png)

